molecular formula C7H5ClN4S B8562850 1H-Tetrazole-5-sulfenyl chloride, 1-phenyl- CAS No. 53724-68-8

1H-Tetrazole-5-sulfenyl chloride, 1-phenyl-

Cat. No. B8562850
M. Wt: 212.66 g/mol
InChI Key: AFARTIBTRXMPDV-UHFFFAOYSA-N
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Patent
US05202225

Procedure details

Sulfuryl chloride (4.5 grams, 0.056 mol) was added dropwise at 10° C. to a mixture comprised of 10 grams (0.056 mol) of 1-phenyl-5-mercaptotetrazole and 100 ml of dichloromethane: The reaction mixture was then stirred for 2 hours at room temperature, after which the low boiling point compounds were removed by distillation under reduced pressure at a temperature of from 30° C. to 40° C. and 1-phenyltetrazol-5-sulfenyl chloride was obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(Cl)(=O)=O.[C:6]1([N:12]2[C:16](S)=[N:15][N:14]=[N:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>ClCCl>[C:6]1([N:12]2[C:16]([S:1][Cl:5])=[N:15][N:14]=[N:13]2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=NN=C1S
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the low boiling point compounds were removed by distillation under reduced pressure at a temperature of from 30° C. to 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=NN=C1SCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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